

1-(4-bromophenyl)-1H-pyrrole molecular weight and formula

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Compound of Interest

Compound Name: 1-(4-bromophenyl)-1H-pyrrole

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An In-depth Technical Guide to **1-(4-bromophenyl)-1H-pyrrole**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(4-bromophenyl)-1H-pyrrole**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its strategic importance as a scaffold in the design of novel therapeutic agents.

Core Molecular Identity and Physicochemical Properties

1-(4-bromophenyl)-1H-pyrrole (CAS No. 5044-39-3) is an aromatic heterocyclic organic compound.^[1] Its structure features a five-membered pyrrole ring N-substituted with a 4-bromophenyl group. This specific arrangement confers a unique combination of steric and electronic properties, making it a valuable intermediate in synthetic chemistry.^[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the pyrrole moiety is a common pharmacophore in many biologically active compounds.^{[2][3][4]}

The core quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ BrN	[1][2][5][6]
Molecular Weight	222.08 g/mol	[2][5][6]
CAS Number	5044-39-3	[2][5][6]
Melting Point	91-92 °C	[2]
Boiling Point	283 °C at 760 mmHg	[2]
Density	1.38 g/cm ³	[2]
Flash Point	124.9 °C	[2]
Appearance	Pale yellow to brownish solid	[1]
Solubility	Soluble in organic solvents (e.g., dichloromethane, ethanol); limited water solubility.	[1]

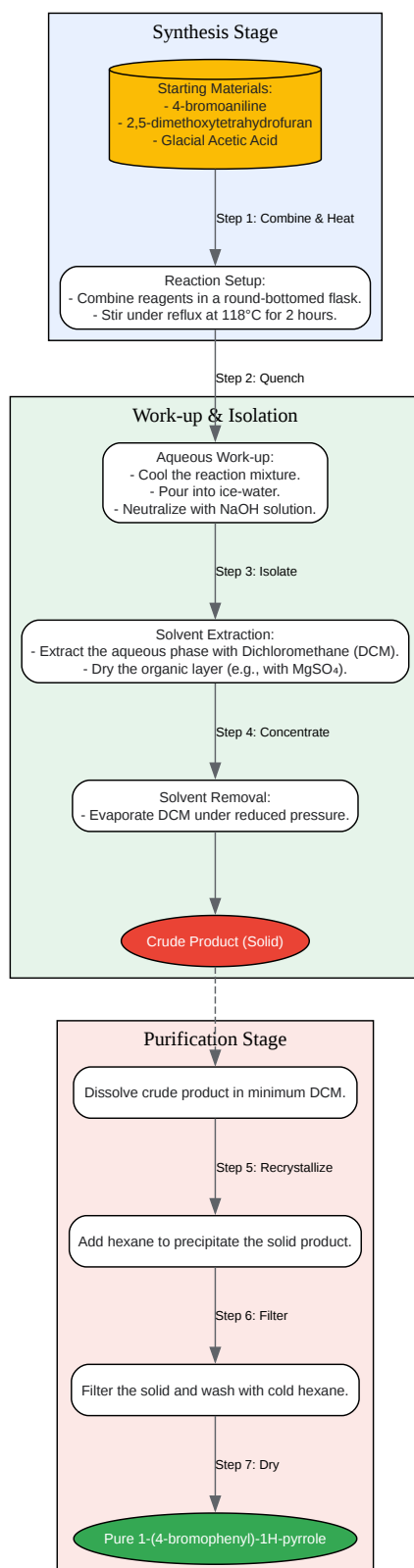
Synthesis of 1-(4-bromophenyl)-1H-pyrrole: The Clauson-Kaas Reaction

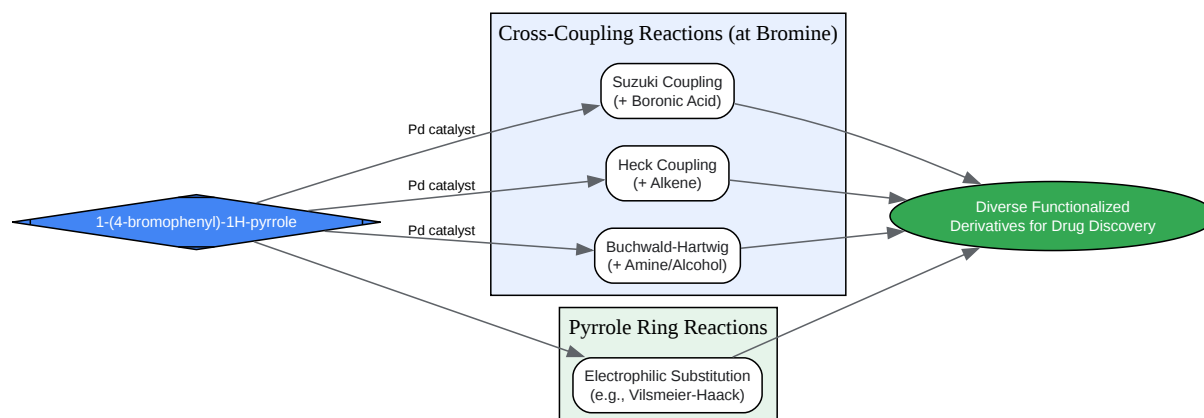
The most common and effective method for synthesizing N-substituted pyrroles, including **1-(4-bromophenyl)-1H-pyrrole**, is the Clauson-Kaas reaction.[7] This reaction involves the acid-catalyzed cyclization of a primary amine (4-bromoaniline) with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to 1,4-dicarbonyl succinaldehyde.[7]

Expertise & Causality: Why the Clauson-Kaas Reaction?

The choice of the Clauson-Kaas reaction is strategic for several reasons. Firstly, it utilizes commercially available and relatively simple starting materials.[7] Secondly, the acidic conditions, typically using glacial acetic acid, facilitate both the hydrolysis of the 2,5-dimethoxytetrahydrofuran and the subsequent condensation and cyclization steps required to form the aromatic pyrrole ring.[7] While the reaction requires high temperatures, which can sometimes lead to product decomposition, it remains a reliable method for accessing this class of compounds.[7]

Diagram: Clauson-Kaas Synthesis Workflow





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Caption: Synthetic pathways leveraging **1-(4-bromophenyl)-1H-pyrrole** as a key intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. [3][8][9] Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. [3][4] **1-(4-bromophenyl)-1H-pyrrole** serves as a critical starting material for the synthesis of these potentially therapeutic compounds. [1][2] Its utility lies in its ability to act as a rigid scaffold that can be systematically decorated with different functional groups to optimize interactions with biological targets. The bromophenyl moiety allows for the exploration of a large chemical space, which is fundamental to the lead optimization phase of drug discovery. [10] Researchers can use this intermediate to synthesize libraries of related compounds to identify molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. [9]

Safety and Handling

As a laboratory chemical, **1-(4-bromophenyl)-1H-pyrrole** should be handled with appropriate care. It is classified as an irritant. [2]

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound. [11][12]* Handling: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [7][13] Avoid contact with skin and eyes. [11]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances. [6][12]* First Aid:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [11][14] * In case of skin contact: Wash off with soap and plenty of water. [11][14] * If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [14] * If swallowed: Rinse mouth with water and consult a physician immediately. [14]

Conclusion

1-(4-bromophenyl)-1H-pyrrole is a foundational building block in modern organic and medicinal chemistry. Its well-defined molecular structure, characterized by the $C_{10}H_8BrN$ formula and a molecular weight of 222.08 g/mol, combined with its straightforward synthesis via the Clauson-Kaas reaction, makes it an accessible and valuable resource for researchers. The strategic placement of the bromine atom provides a versatile handle for synthetic elaboration, enabling its use in the development of complex molecules and diverse compound libraries essential for drug discovery programs. Proper handling and adherence to safety protocols are crucial when working with this potent chemical intermediate.

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